molecular formula C12H18N4O4S B2566987 N-methyl-N-(2-oxo-2-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)ethyl)methanesulfonamide CAS No. 2034583-15-6

N-methyl-N-(2-oxo-2-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)ethyl)methanesulfonamide

Cat. No.: B2566987
CAS No.: 2034583-15-6
M. Wt: 314.36
InChI Key: KFSIFMJLBXYYCG-UHFFFAOYSA-N
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Description

N-methyl-N-(2-oxo-2-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)ethyl)methanesulfonamide is a complex organic compound that belongs to the class of nitrogen-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-(2-oxo-2-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)ethyl)methanesulfonamide typically involves multiple steps:

    Preparation of Pyrrole Derived α,β-Alkynyl Ketones: This initial step involves the preparation of pyrrole-derived α,β-alkynyl ketones.

    Sonogashira Cross-Coupling: Different groups are introduced into the alkyne using Sonogashira cross-coupling.

    Formation of Pyrazole: The reaction between α,β-alkynyls and hydrazine monohydrate forms pyrazole.

    Gold-Catalyzed Cyclization: Pyrazoles undergo cyclization catalyzed by gold.

    Final Cyclization: The final cyclization step is carried out using sodium hydride (NaH).

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-(2-oxo-2-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)ethyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to reduce specific functional groups within the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

N-methyl-N-(2-oxo-2-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)ethyl)methanesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-methyl-N-(2-oxo-2-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)ethyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various biological targets, potentially inhibiting or modulating their activity. detailed studies on its exact mechanism of action are still ongoing .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-methyl-N-(2-oxo-2-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)ethyl)methanesulfonamide is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-methyl-N-[2-oxo-2-(3-pyrazin-2-yloxypyrrolidin-1-yl)ethyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O4S/c1-15(21(2,18)19)9-12(17)16-6-3-10(8-16)20-11-7-13-4-5-14-11/h4-5,7,10H,3,6,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFSIFMJLBXYYCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)N1CCC(C1)OC2=NC=CN=C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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